![molecular formula C18H16ClF3N6O3 B2521970 2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide CAS No. 338399-32-9](/img/structure/B2521970.png)

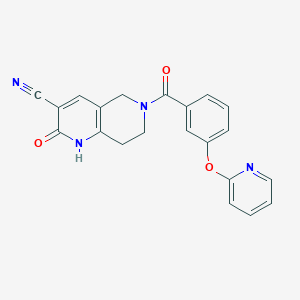

2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide" is a complex molecule that appears to be related to a class of compounds with potential antitubercular activity. These compounds are structurally modified derivatives of isoniazid (INH), a well-known antitubercular drug. The modifications typically involve the addition of various substituents to the isonicotinoyl hydrazine moiety, which can significantly alter the biological activity and pharmacokinetic properties of the resulting molecules .

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized by modifying the isoniazid structure. For instance, the paper titled "A review on antitubercular activity of some 2-isonicotinoylhydrazinecarboxamide..." discusses the evaluation of various derivatives synthesized by incorporating different substituents to enhance antitubercular activity . The synthesis process often involves multi-step reactions, including the formation of hydrazinecarboxamide intermediates and subsequent modifications to introduce specific functional groups.

Molecular Structure Analysis

The molecular structure of the compound includes several distinct functional groups, such as the isoxazole ring, a pyridinyl moiety with chloro and trifluoromethyl substituents, and a hydrazinecarboxamide linkage. These groups are known to influence the compound's interaction with biological targets. The presence of halogen atoms, like chlorine, and the trifluoromethyl group, can enhance the lipophilicity and potentially the bioavailability of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically centered around the hydrazinecarboxamide group, which can participate in various chemical reactions. For example, the rearrangement of related compounds, such as the conversion of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride to 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)one hydrochloride, demonstrates the potential for unexpected reactions under certain conditions, such as acidification . These reactions can be crucial for the development of new pharmacophores and optimization of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly provided in the papers. However, based on the structure, one can infer that the compound is likely to be solid at room temperature, with moderate solubility in polar organic solvents due to the presence of multiple heteroatoms and aromatic rings. The halogenated substituents may increase the molecular weight and lipophilicity, which are important factors in determining the compound's pharmacokinetic profile. The presence of the hydrazinecarboxamide group suggests potential for hydrogen bonding, which could affect the compound's solubility and stability .

Aplicaciones Científicas De Investigación

Antitubercular Activity

A study discussed the modification of isoniazid (INH) structure and its derivatives for antitubercular activity. It highlighted that certain hydrazinecarboxamides showed significant activity against INH-resistant non-tuberculous mycobacteria, suggesting potential pathways for designing new anti-TB compounds (Asif, 2014).

Food Toxicants

Another study examined the formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in foods and its implications. This research emphasizes the complex interplay between different chemical reactions in food processing, including the Maillard reaction and lipid oxidation, hinting at the broad relevance of chemical investigations in understanding food safety and health impacts (Zamora & Hidalgo, 2015).

Synthetic Chemistry Insights

The unexpected results in the synthesis of polyfunctional heteroaromatics, where new rearrangements were discovered, shed light on the challenges and opportunities in chemical synthesis. Such findings underscore the importance of rigorous analysis and verification in chemical research, which could be relevant for exploring the synthesis pathways of complex compounds like the one (Moustafa et al., 2017).

Chemical Analysis Techniques

The review on the analysis of PhIP and its metabolites illustrates the critical role of advanced analytical techniques in studying the biological effects and exposure to chemical compounds. It highlights the necessity for sensitive and selective analytical methods, which could be applicable for research into the chemical and its biological impacts (Teunissen et al., 2010).

Propiedades

IUPAC Name |

1-[[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF3N6O3/c19-13-6-10(18(20,21)22)8-23-15(13)24-9-12-7-14(28-31-12)16(29)26-27-17(30)25-11-4-2-1-3-5-11/h1-6,8,12H,7,9H2,(H,23,24)(H,26,29)(H2,25,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRYCMJGGYHPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C(=O)NNC(=O)NC2=CC=CC=C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF3N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2521889.png)

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)

![ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B2521893.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2521896.png)

![N~4~-benzyl-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)

![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)

![6-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2521906.png)